Cas no 15165-69-2 ((2S)-2-(2,4-Dichlorophenoxy)propanoic Acid)

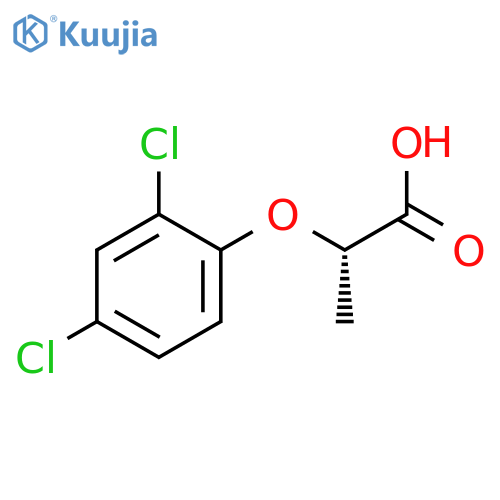

15165-69-2 structure

商品名:(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid

(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid 化学的及び物理的性質

名前と識別子

-

- Propanoic acid,2-(2,4-dichlorophenoxy)-, (2S)-

- (2S)-2-(2,4-dichlorophenoxy)propanoic acid

- (S)-2-(2,4-Dichlorophenoxy)propanoic acid

- (S)-DCPP

- (S)-dichlorprop

- (2S)-2-(2,4-Dichlorophenoxy)propionic acid

- (2S)-2-(2,4-Dichlorophenoxy)propanoic Acid

-

- MDL: MFCD17214572

- インチ: InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1

- InChIKey: MZHCENGPTKEIGP-YFKPBYRVSA-N

- ほほえんだ: OC([C@@H](OC1=CC=C(Cl)C=C1Cl)C)=O

計算された属性

- せいみつぶんしりょう: 233.98514

じっけんとくせい

- PSA: 46.53

(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-222144-0.05g |

(2S)-2-(2,4-dichlorophenoxy)propanoic acid |

15165-69-2 | 95% | 0.05g |

$115.0 | 2023-09-16 | |

| Enamine | EN300-222144-0.1g |

(2S)-2-(2,4-dichlorophenoxy)propanoic acid |

15165-69-2 | 95% | 0.1g |

$172.0 | 2023-09-16 | |

| Enamine | EN300-222144-1.0g |

(2S)-2-(2,4-dichlorophenoxy)propanoic acid |

15165-69-2 | 95% | 1g |

$497.0 | 2023-05-01 | |

| TRC | S505095-10mg |

(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid |

15165-69-2 | 10mg |

$ 50.00 | 2022-06-03 | ||

| TRC | S505095-50mg |

(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid |

15165-69-2 | 50mg |

$ 185.00 | 2022-06-03 | ||

| Advanced ChemBlocks | P41032-250MG |

(2S)-2-(2,4-Dichlorophenoxy)propanoic acid |

15165-69-2 | 95% | 250MG |

$220 | 2023-09-15 | |

| Enamine | EN300-222144-1g |

(2S)-2-(2,4-dichlorophenoxy)propanoic acid |

15165-69-2 | 95% | 1g |

$497.0 | 2023-09-16 | |

| A2B Chem LLC | AF19267-10g |

(2S)-2-(2,4-dichlorophenoxy)propanoic acid |

15165-69-2 | 95% | 10g |

$4271.00 | 2024-04-20 | |

| Aaron | AR00B5IN-250mg |

(2S)-2-(2,4-Dichlorophenoxy)propanoic acid |

15165-69-2 | 97% | 250mg |

$180.00 | 2025-01-23 | |

| Enamine | EN300-222144-2.5g |

(2S)-2-(2,4-dichlorophenoxy)propanoic acid |

15165-69-2 | 95% | 2.5g |

$1044.0 | 2023-09-16 |

(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid 関連文献

-

Christina K. Remucal Environ. Sci.: Processes Impacts 2014 16 628

-

Guolu Cui,George Lartey-Young,Chong Chen,Limin Ma RSC Adv. 2021 11 25122

-

Xue Yang,Binbin Ma,Xiaqiong Zheng,Chunmian Lin Anal. Methods 2014 6 4769

-

E. G. Cotterill Analyst 1982 107 76

-

Masahiko Takino,Shigeki Daishima,Taketoshi Nakahara Analyst 2001 126 602

15165-69-2 ((2S)-2-(2,4-Dichlorophenoxy)propanoic Acid) 関連製品

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15165-69-2)(2S)-2-(2,4-Dichlorophenoxy)propanoic Acid

清らかである:99%

はかる:1g

価格 ($):666